

Technical Guide: Benzyl 2-Chloroethyl Sulfone (BCES)

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Compound of Interest

Compound Name: *Benzyl 2-chloroethyl sulfone*

CAS No.: 66998-67-2

Cat. No.: B1329729

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Executive Summary

Benzyl 2-chloroethyl sulfone (BCES) is a specialized organosulfur compound primarily utilized in biochemical research as a mechanism-based inactivator (suicide inhibitor) of alcohol dehydrogenases (ADH) and related oxidoreductases. Unlike reversible competitive inhibitors, BCES exploits the target enzyme's own catalytic machinery to generate a reactive electrophile in situ, leading to irreversible covalent modification. This guide provides a comprehensive analysis of BCES, detailing its physicochemical profile, the kinetics of its suicide inhibition mechanism, synthesis pathways, and validated experimental protocols for its use in proteomic profiling.

Chemical Identity & Physicochemical Profile

BCES acts as a masked electrophile. It is relatively stable in neutral aqueous solution but becomes highly reactive upon enzymatic activation or exposure to strong bases.

Datasheet

Property	Specification
IUPAC Name	1-(2-Chloroethylsulfonylmethyl)benzene
Common Name	Benzyl 2-chloroethyl sulfone
CAS Registry Number	66998-67-2
Molecular Formula	
Molecular Weight	218.70 g/mol
Appearance	White to off-white crystalline solid
Melting Point	96–98 °C
Solubility	Soluble in DMSO, Ethanol, Acetone; Poorly soluble in water (<1 mg/mL)
Stability	Stable at -20°C (desiccated).[1] Hydrolyzes slowly in alkaline pH.

Structural Reactivity

The molecule features a sulfone group (

) flanked by a benzyl group and a 2-chloroethyl chain. The electron-withdrawing sulfone group increases the acidity of the

-protons (adjacent to the sulfur), particularly on the chloroethyl side. This electronic arrangement is critical for its function: it allows for

-elimination of HCl to form a vinyl sulfone, a potent Michael acceptor.

Mechanistic Pharmacology: Suicide Inhibition

The defining characteristic of BCES is its mode of action against Alcohol Dehydrogenase (ADH). It does not simply block the active site; it chemically modifies it.

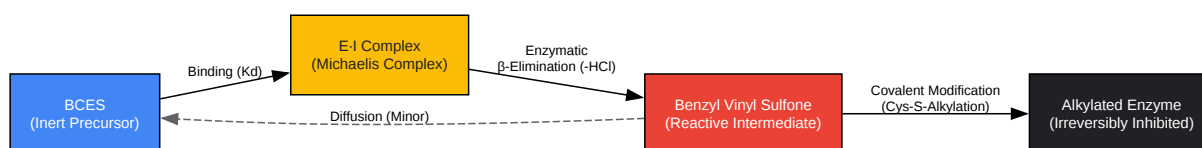
Mechanism of Action (MOA)

BCES functions as a suicide substrate. The inhibition proceeds in three distinct kinetic phases:

- Binding: BCES binds to the ADH active site (complex), mimicking the natural substrate (ethanol/benzyl alcohol).
- Enzymatic Activation: A basic residue in the active site (normally responsible for abstracting a proton from the alcohol hydroxyl) abstracts an -proton from the BCES ethyl chain.
- Elimination & Alkylation: This proton abstraction triggers the -elimination of chloride (), generating Benzyl Vinyl Sulfone within the active site. This reactive intermediate immediately alkylates a nearby nucleophile—specifically the active site Cysteine (e.g., Cys-46 in Yeast ADH)—forming a stable covalent adduct.

Pathway Visualization

The following diagram illustrates the conversion of the inert BCES into the reactive alkylating agent mediated by the enzyme itself.



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Figure 1: Mechanism-based inactivation of ADH by BCES. The enzyme catalyzes its own destruction by generating the vinyl sulfone intermediate.

Synthesis & Preparation

While BCES is commercially available, in-house synthesis ensures high purity and allows for isotopic labeling if required. The most robust route involves the oxidation of the corresponding sulfide.

Synthetic Route

Precursor: Benzyl 2-chloroethyl sulfide (CAS: 4332-51-8).[1]

Step 1: Sulfide Preparation (if starting from raw materials)

Step 2: Oxidation to Sulfone (Key Step) The sulfide is oxidized to the sulfone using hydrogen peroxide in glacial acetic acid or m-CPBA.

- Reagents: Benzyl 2-chloroethyl sulfide (1 eq),
(30%, 2.5 eq), Glacial Acetic Acid.
- Procedure:
 - Dissolve sulfide in glacial acetic acid.
 - Add
dropwise at 0°C (exothermic reaction).
 - Allow to warm to room temperature and stir overnight.
 - Precipitate by pouring onto crushed ice.
 - Recrystallize from Ethanol/Water.

Experimental Protocols

In Vitro ADH Inactivation Assay

This protocol measures the time-dependent loss of enzyme activity, the hallmark of suicide inhibition.

Materials:

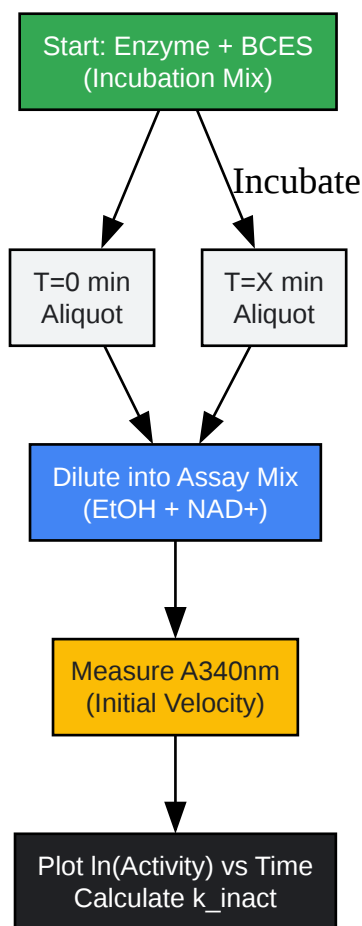
- Yeast Alcohol Dehydrogenase (YADH)
- Buffer: 0.1 M Sodium Pyrophosphate, pH 8.5 (pH is critical for the elimination step).

- Substrate: Ethanol (2 M stock).
- Cofactor:
(10 mM).
- Inhibitor: BCES (10 mM stock in DMSO).

Workflow:

- Incubation: Prepare a mixture of Enzyme () and BCES () in Pyrophosphate buffer at 25°C.
- Sampling: At defined time points (0, 5, 10, 20, 30 min), remove a aliquot.
- Activity Assay: Dilute the aliquot 1:50 into a cuvette containing Ethanol () and ().
- Detection: Monitor the increase in absorbance at 340 nm (formation of NADH) for 60 seconds.
- Analysis: Plot vs. Time. The slope represents the pseudo-first-order inactivation rate constant ().

Experimental Logic Diagram



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Figure 2: Kinetic workflow for determining inactivation constants (

and

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Safety & Handling

Hazard Classification:

- Skin/Eye Irritant: Causes severe eye damage and skin irritation.[2]
- Alkylating Agent: Potential mutagen. Handle as a cytotoxic substance.

Precautions:

- Engineering Controls: Always handle BCES powder and solutions inside a certified chemical fume hood.
- PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.
- Deactivation: Treat spills or waste with 10% NaOH/Ethanol solution to force hydrolysis (though this may transiently generate vinyl sulfone, prolonged exposure degrades it) followed by excess thiol (e.g., cysteine or glutathione) to quench electrophiles.

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